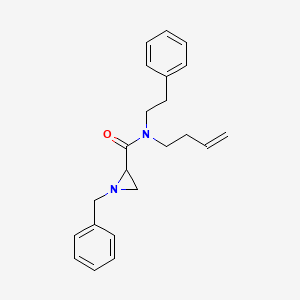
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of Substituents: The benzyl, but-3-en-1-yl, and 2-phenylethyl groups can be introduced through nucleophilic substitution reactions or via the use of protecting groups followed by deprotection.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reactive intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its reactivity may be exploited in the development of bioactive compounds or as a tool in biochemical studies.
Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as proteins, DNA, or other biomolecules. This reactivity can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: A simpler analog with similar reactivity but lacking the additional substituents.
N-Benzylaziridine: Another analog with a benzyl group but different substituents.
N-Phenylethylaziridine: Contains the phenylethyl group but differs in other substituents.
Uniqueness
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties
Properties
CAS No. |
912338-21-7 |
|---|---|
Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-benzyl-N-but-3-enyl-N-(2-phenylethyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C22H26N2O/c1-2-3-15-23(16-14-19-10-6-4-7-11-19)22(25)21-18-24(21)17-20-12-8-5-9-13-20/h2,4-13,21H,1,3,14-18H2 |
InChI Key |
QESJWXVRJJMRAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN(CCC1=CC=CC=C1)C(=O)C2CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
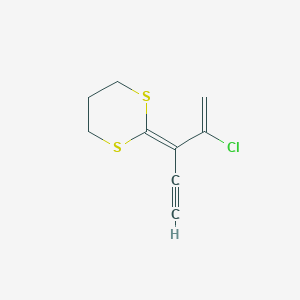
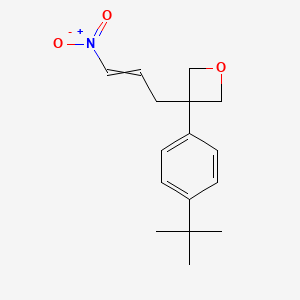
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)
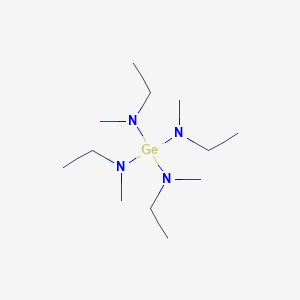
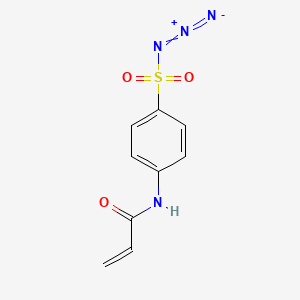
![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
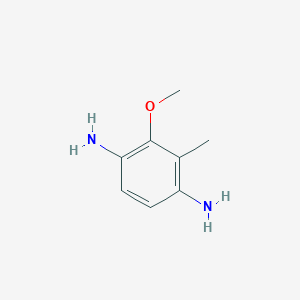
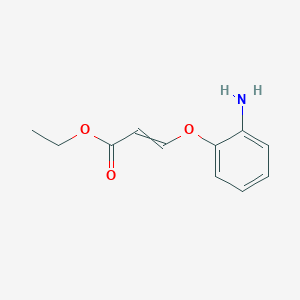
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
